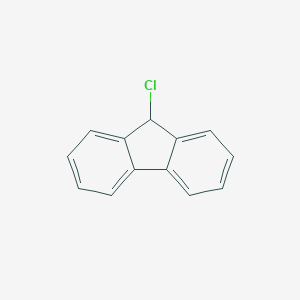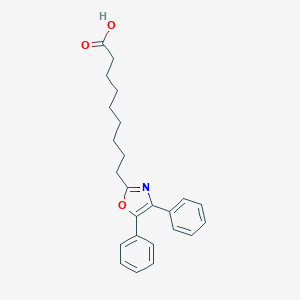![molecular formula C25H32O3 B144326 5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid CAS No. 128596-01-0](/img/structure/B144326.png)
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid, commonly known as HBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. HBPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用机制
HBPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, HBPP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
HBPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, HBPP has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer and cardiovascular diseases.
实验室实验的优点和局限性
HBPP has several advantages for laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, HBPP has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. In addition, its potency and selectivity for COX-2 may vary depending on the experimental conditions, which may affect the interpretation of the results.
未来方向
There are several future directions for the study of HBPP. One potential application is in the treatment of cancer, as HBPP has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to determine the efficacy of HBPP in animal models and clinical trials. Another potential application is in the treatment of Alzheimer's disease, as HBPP has been shown to reduce the accumulation of amyloid beta plaques in the brain. Further studies are needed to determine the mechanism of action of HBPP in Alzheimer's disease and its potential as a therapeutic agent. Finally, HBPP may have potential applications in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of HBPP in these diseases.
合成方法
HBPP is synthesized through a multistep process that involves the reaction of heptanal with benzoyl chloride, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with 5-bromopentanoic acid. The synthesis of HBPP is a complex process that requires expertise in organic chemistry.
科学研究应用
HBPP has been extensively studied for its potential therapeutic applications. Several studies have shown that HBPP has potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. HBPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
属性
CAS 编号 |
128596-01-0 |
|---|---|
产品名称 |
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid |
分子式 |
C25H32O3 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
5-[4-(4-heptylbenzoyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-9-20-12-16-22(17-13-20)25(28)23-18-14-21(15-19-23)10-7-8-11-24(26)27/h12-19H,2-11H2,1H3,(H,26,27) |
InChI 键 |
IHFQGEDFEXGPFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
其他 CAS 编号 |
128596-01-0 |
同义词 |
enzophenone-4'-heptyl-4-pentanoic acid BHPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






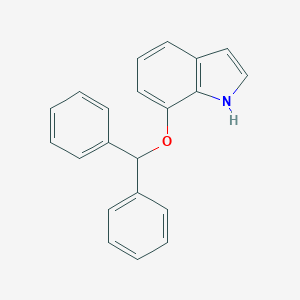
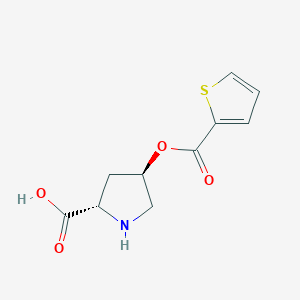
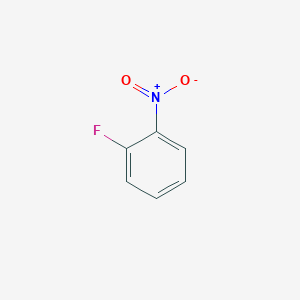

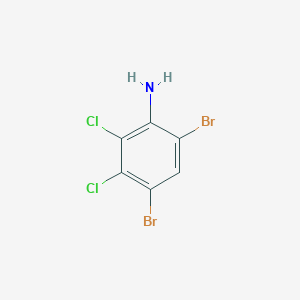
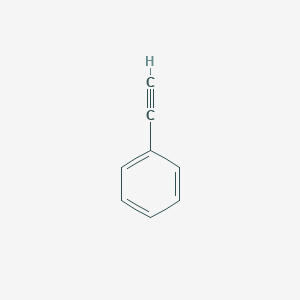

![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
